molecular formula C17H18BrClN2O2S B3583890 1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No.: B3583890
M. Wt: 429.8 g/mol
InChI Key: YYMHEKKTRWAQST-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzenesulfonyl group and a 3-chloro-4-methylphenyl group

Preparation Methods

The synthesis of 1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Nucleophilic Substitution: The piperazine ring is first reacted with 4-bromobenzenesulfonyl chloride under basic conditions to form the intermediate 1-(4-bromobenzenesulfonyl)piperazine.

    Electrophilic Aromatic Substitution: The intermediate is then subjected to electrophilic aromatic substitution with 3-chloro-4-methylphenyl chloride to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and halogen groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can be compared with similar compounds such as:

    1-(4-Bromobenzenesulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group, resulting in different chemical and biological properties.

    4-(3-Chloro-4-methylphenyl)piperazine:

    1-(4-Bromobenzenesulfonyl)-4-phenylpiperazine: Similar structure but without the chloro and methyl substitutions, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O2S/c1-13-2-5-15(12-17(13)19)20-8-10-21(11-9-20)24(22,23)16-6-3-14(18)4-7-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMHEKKTRWAQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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